molecular formula C11H13N3O B13344573 2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-b]pyridine

2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B13344573
M. Wt: 203.24 g/mol
InChI Key: AWPOAJZUOAEXDI-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a unique combination of a tetrahydropyran ring and an imidazopyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of monocyclopropanated pyrroles and furans, which undergo ring-expansion reactions to form the desired heterocyclic structure . The reaction conditions often involve the use of catalysts such as platinum or lanthanide triflates, and solvents like acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve scalable and metal-free synthetic routes to ensure high yield and purity. The use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency of the production process .

Comparison with Similar Compounds

Uniqueness: 2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-b]pyridine stands out due to its combined structural features of tetrahydropyran and imidazopyridine, offering unique reactivity and biological activity profiles. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-(oxan-2-yl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C11H13N3O/c1-2-7-15-9(5-1)11-13-8-4-3-6-12-10(8)14-11/h3-4,6,9H,1-2,5,7H2,(H,12,13,14)

InChI Key

AWPOAJZUOAEXDI-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)C2=NC3=C(N2)C=CC=N3

Origin of Product

United States

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